

Spectroscopic data (NMR, IR, MS) of 5-Bromo-4-methylpyrimidine

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Compound of Interest

Compound Name: 5-Bromo-4-methylpyrimidine

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An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-methylpyrimidine

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. **5-Bromo-4-methylpyrimidine** is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the prediction of its chemical behavior. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-4-methylpyrimidine**, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromo-4-methylpyrimidine**.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **5-Bromo-4-methylpyrimidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.98	Singlet	1H	H-6
8.72	Singlet	1H	H-2
2.65	Singlet	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data (Predicted)

Direct experimental ¹³C NMR data for **5-Bromo-4-methylpyrimidine** is not readily available in the searched literature. However, based on the analysis of substituted pyrimidines and related heterocyclic systems, the following chemical shifts can be predicted.[\[1\]](#)

Table 2: Predicted ¹³C NMR Chemical Shifts for **5-Bromo-4-methylpyrimidine**

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~165-170	C-4	Carbon attached to nitrogen and the methyl group.
~158-162	C-2, C-6	Deshielded carbons adjacent to two nitrogen atoms.
~115-120	C-5	Carbon bearing the bromine atom, deshielded by the halogen.
~23-26	-CH ₃	Typical range for a methyl group on an aromatic ring.

Note: These are predicted values and may vary in experimental conditions.

Infrared (IR) Spectroscopy Data

A specific IR spectrum for **5-Bromo-4-methylpyrimidine** is not available. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for **5-Bromo-4-methylpyrimidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
2975-2850	Medium-Weak	Aliphatic C-H Stretch (-CH ₃)
~1600-1550	Medium-Strong	C=N Stretch (pyrimidine ring)
~1500-1400	Medium-Strong	C=C Stretch (pyrimidine ring)
~1000-1200	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS) Data

The mass spectrum of **5-Bromo-4-methylpyrimidine** would be characterized by a molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data for **5-Bromo-4-methylpyrimidine**

m/z	Ion	Notes
172/174	[M] ⁺	Molecular ion peak showing a characteristic ~1:1 ratio for the ⁷⁹ Br and ⁸¹ Br isotopes.
173/175	[M+H] ⁺	Protonated molecular ion, also with a ~1:1 isotopic pattern.
195/197	[M+Na] ⁺	Sodium adduct, with a ~1:1 isotopic pattern.

Molecular Weight: 173.01 g/mol [2]

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures for pyrimidine derivatives and can be adapted for **5-Bromo-4-methylpyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of purified **5-Bromo-4-methylpyrimidine**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube.
- ^1H NMR Data Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include:
 - Pulse angle: 30°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 16-64
 - Reference the chemical shifts to the residual solvent peak (CDCl_3 : 7.26 ppm).
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.
 - Typical acquisition parameters include:

- Pulse angle: 30-45°
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024-4096 (or more, due to the low natural abundance of ^{13}C).
- Reference the chemical shifts to the solvent peak (CDCl_3 : 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
 - For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
 - Scan the sample over a range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

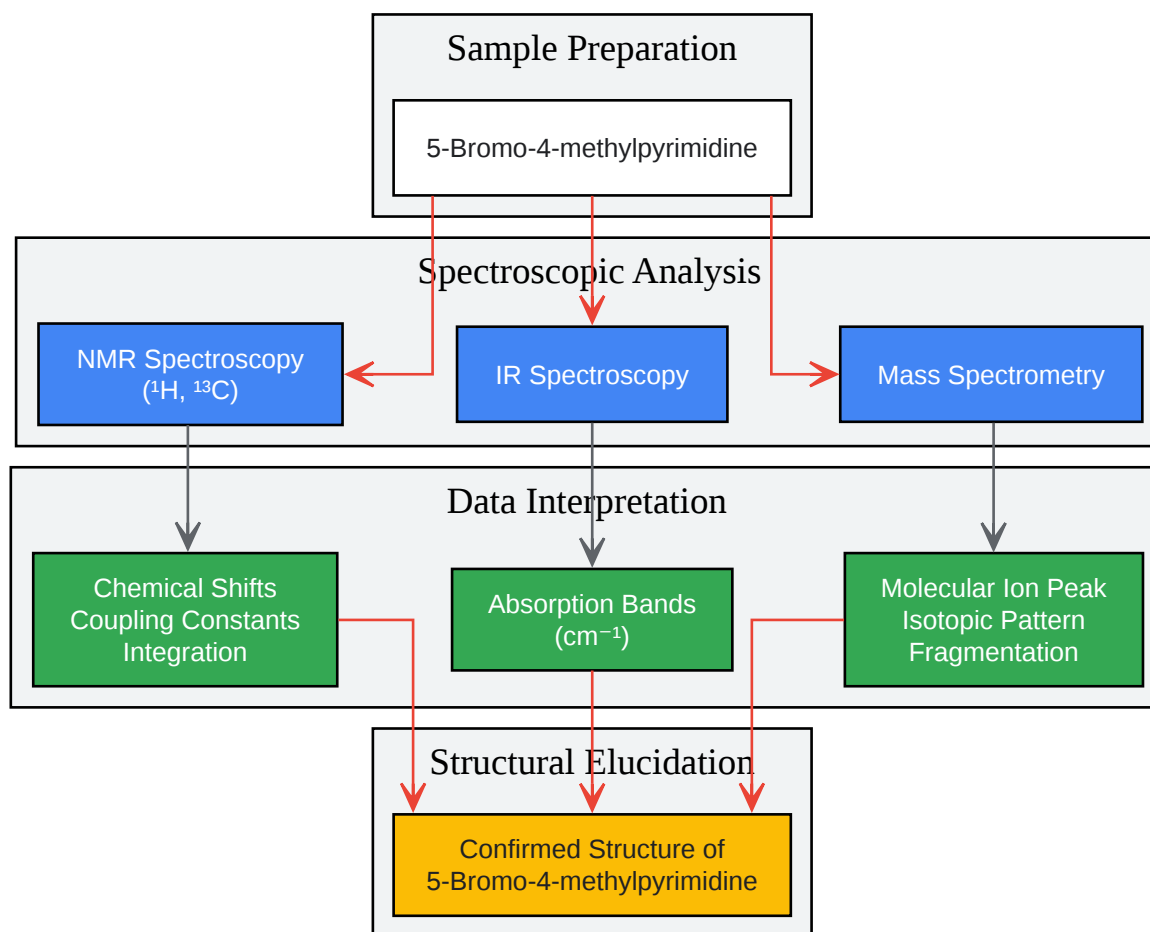
Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition (using Electrospray Ionization - ESI):
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Set the ionization mode to positive electrospray ionization (ESI+).
 - Typical ESI conditions:
 - Capillary Voltage: 3-4 kV
 - Source Temperature: 100-150 °C
 - Desolvation Temperature: 300-400 °C
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to determine the exact mass and confirm the elemental formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Bromo-4-methylpyrimidine**.



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Caption: Workflow for the spectroscopic analysis of **5-Bromo-4-methylpyrimidine**.

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References

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